molecular formula C7H15Cl2N3 B6222575 1,5-diethyl-1H-pyrazol-4-amine dihydrochloride CAS No. 2758006-30-1

1,5-diethyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B6222575
CAS No.: 2758006-30-1
M. Wt: 212.1
InChI Key:
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Description

1,5-diethyl-1H-pyrazol-4-amine dihydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrazole, which is a five-membered ring structure with two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diethyl-1H-pyrazol-4-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with acetylenic ketones, which forms pyrazoles . The reaction conditions often include the use of catalysts such as copper chloride (CuCl) and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,5-diethyl-1H-pyrazol-4-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1,5-diethyl-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-diethyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-diethyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two ethyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-diethyl-1H-pyrazol-4-amine dihydrochloride involves the reaction of 1,5-diethyl-3,4-dihydropyrazole-4-amine with hydrochloric acid.", "Starting Materials": [ "1,5-diethyl-3,4-dihydropyrazole-4-amine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 1,5-diethyl-3,4-dihydropyrazole-4-amine in ethanol, hydrochloric acid is added dropwise with stirring.", "The resulting mixture is stirred at room temperature for several hours.", "The precipitate that forms is filtered and washed with ethanol.", "The product is dried under vacuum to yield 1,5-diethyl-1H-pyrazol-4-amine dihydrochloride." ] }

CAS No.

2758006-30-1

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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